

Application Notes and Protocols for GSK-872 Hydrochloride

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Compound of Interest

Compound Name: Gsk-872 hydrochloride

Cat. No.: B8143567

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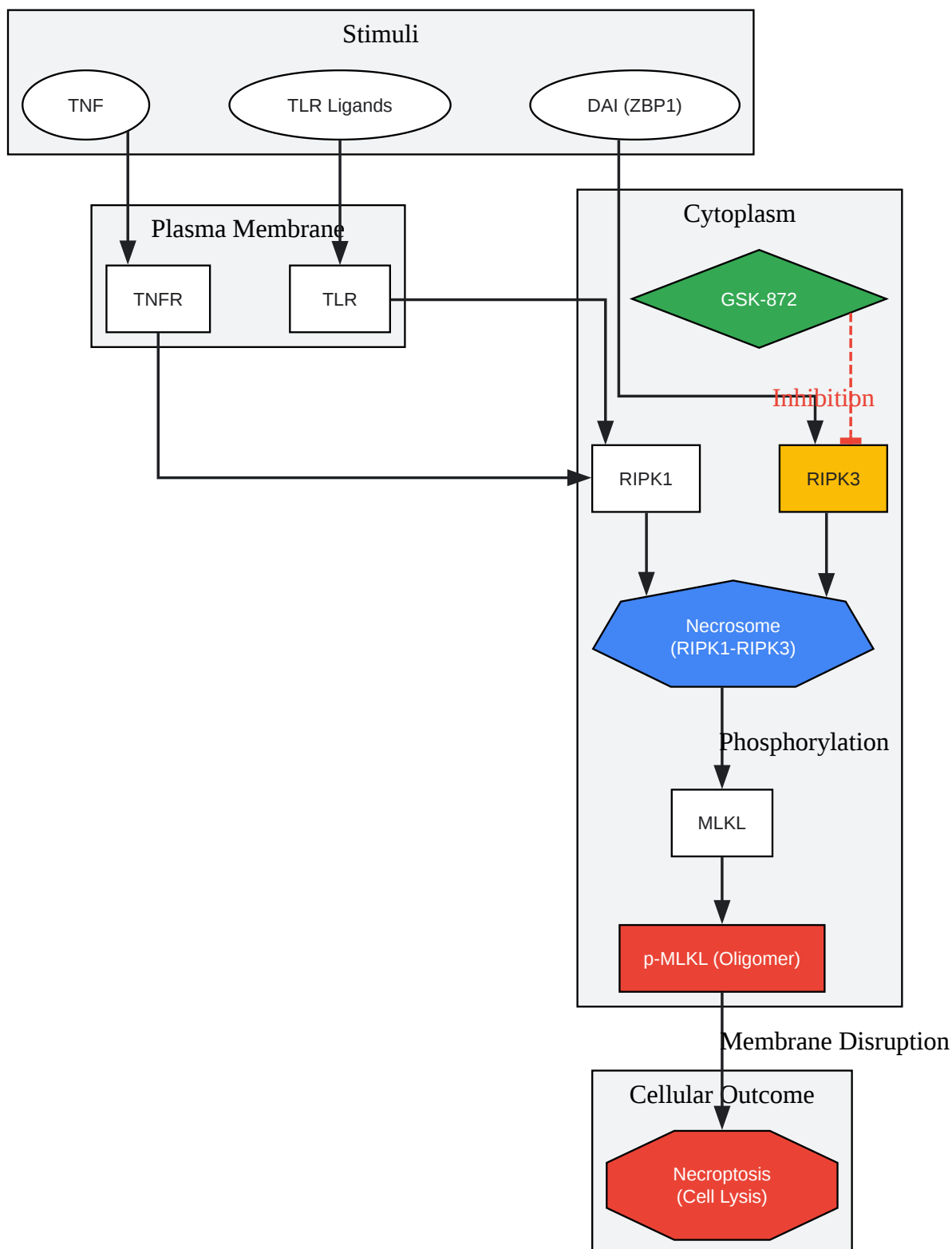
Introduction

GSK-872 hydrochloride is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the RIPK3 kinase domain with high affinity and effectively inhibits its kinase activity, playing a crucial role in the study of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5] GSK-872 serves as a critical tool for investigating the molecular mechanisms of necroptosis and for exploring its therapeutic potential in various disease models.[4][6] At higher concentrations (3-10 μ M), GSK-872 has been observed to induce apoptosis.[7]

Mechanism of Action

GSK-872 selectively inhibits RIPK3, a key component of the necrosome.[2] In response to stimuli such as tumor necrosis factor (TNF), Toll-like receptor (TLR) activation, or viral infection, RIPK1 and RIPK3 are recruited to form a complex.[6][8] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and ultimately, necroptotic cell death.[5] GSK-872 blocks this cascade by directly inhibiting the kinase activity of RIPK3.[1][2]

Signaling Pathway



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Caption: GSK-872 inhibits necroptosis by targeting RIPK3 kinase activity.

Data Presentation

In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Reference |
|------------------------------|------------------|----------------------------------|-----------|
| RIPK3 | Kinase Activity | 1.3 nM | [1][2][3] |
| RIPK3 | Binding Affinity | 1.8 nM | [1][2][3] |
| Other Kinases (panel of 300) | Kinase Activity | >1000-fold selectivity for RIPK3 | |

Cellular Activity

| Cell Line | Species | Assay | Stimulus | Effective Concentration (IC50) | Reference |
|---------------------|---------------|------------------------|-------------------------|--|-----------|
| HT-29 | Human | Necroptosis Inhibition | TNF, zVAD, SMAC mimetic | 0.01-3 μ M (Concentration-dependent) | [2][6][9] |
| 3T3-SA | Mouse | Necroptosis Inhibition | TNF, zVAD | 0.3, 1, 3 μ M | [2] |
| Primary Neutrophils | Human | Necroptosis Inhibition | - | Not specified | [2][6] |
| Astrocytes | Not specified | Necroptosis Inhibition | OGD/Reoxygenation | 10 μ M | [3] |
| BMDMs | Mouse | Necroptosis Inhibition | Particulate Matter (PM) | 5 μ M | [3] |

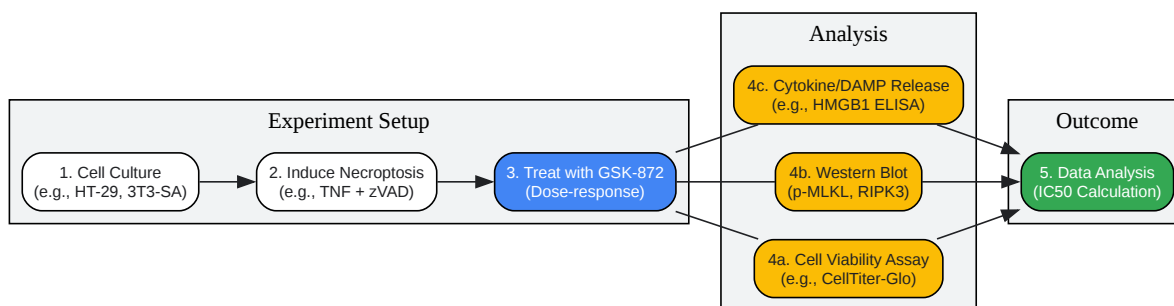
Note: A significant shift in IC50 values (100- to 1000-fold) is observed between cell-free biochemical assays and cell-based assays.[2][6]

In Vivo Efficacy

| Animal Model | Disease/Injury Model | Dosage | Administration Route | Effect | Reference |
|---------------------|----------------------------------|-------------------|-------------------------|--|---|
| C57BL/6 Mice | Ischemia | 1.9 mmol/kg | Intraperitoneal (i.p.) | Decreased HIF-1 α expression | [2] |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | 25 mM (6 μ L) | Intracerebroventricular | Reduced brain edema, improved neurological function | [6] [9] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Not specified | Neuroprotective and anti-inflammatory effects | [4] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Not specified | Improved prognosis by switching necroptosis to apoptosis | [10] |

Experimental Protocols

General Experimental Workflow



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Caption: A typical workflow for evaluating GSK-872's effect on necroptosis.

Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells

This protocol details the steps to assess the inhibitory effect of GSK-872 on TNF-induced necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

- **GSK-872 hydrochloride** (soluble in DMSO)
- HT-29 cells
- DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant human TNF- α
- Pan-caspase inhibitor (z-VAD-fmk)
- SMAC mimetic (e.g., Birinapant)
- 96-well clear-bottom cell culture plates

- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a 2X stock solution of GSK-872 in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 μ M to 10 μ M). Include a vehicle control (DMSO).
- Treatment:
 - Add 50 μ L of the 2X GSK-872 serial dilutions or vehicle control to the respective wells.
 - Prepare a 4X necroptosis induction cocktail containing TNF- α (40 ng/mL), z-VAD-fmk (80 μ M), and a SMAC mimetic (400 nM) in culture medium.
 - Add 50 μ L of the 4X induction cocktail to all wells except for the untreated control wells.
 - For untreated control wells, add 50 μ L of culture medium.
- Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[\[2\]](#)[\[9\]](#)
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
- Data Analysis:

- Normalize the data to the vehicle-treated, necroptosis-induced control.
- Plot the cell viability against the logarithm of GSK-872 concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of p-MLKL

This protocol describes the detection of phosphorylated MLKL, a key downstream marker of RIPK3 activation, in cell lysates following treatment with GSK-872.

Materials:

- Cell lysates from the in vitro necroptosis assay
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Tris-Glycine transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-p-MLKL, Rabbit anti-MLKL, Rabbit anti-RIPK3, Mouse anti- β -actin
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on a 10% SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-p-MLKL at 1:1000 dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Re-probe the membrane for total MLKL, RIPK3, and a loading control like β-actin.

- Data Analysis: Quantify band intensities using densitometry software. Normalize the p-MLKL signal to total MLKL or the loading control.

Protocol 3: In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the preparation and administration of GSK-872 in a mouse model, based on published formulation methods.[2]

Materials:

- **GSK-872 hydrochloride**
- DMSO
- PEG300
- Tween80
- Sterile water or saline
- Syringes and needles for intraperitoneal (i.p.) injection

Formulation Preparation (Example for i.p. injection): This is an example formulation and may require optimization for specific experimental needs.

- Prepare a stock solution of GSK-872 in DMSO (e.g., 50 mg/mL).[2]
- To prepare a 1 mL working solution:
 - Take 50 μ L of the DMSO stock solution.
 - Add 400 μ L of PEG300 and mix until clear.
 - Add 50 μ L of Tween80 and mix until clear.
 - Add 500 μ L of sterile water or saline to reach a final volume of 1 mL.
- The mixed solution should be prepared fresh and used immediately.

Administration Procedure:

- **Animal Handling:** Acclimatize animals to the housing conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.
- **Dosage Calculation:** Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., 1.9 mmol/kg).[2]
- **Injection:** Administer the GSK-872 formulation via intraperitoneal injection using an appropriate gauge needle.
- **Monitoring:** Monitor the animals for any adverse effects post-injection.
- **Experimental Endpoint:** Proceed with the experimental model (e.g., induction of ischemia, TBI) and collect tissues for downstream analysis at the designated time points.

Concluding Remarks

GSK-872 hydrochloride is an invaluable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in health and disease. The protocols and data presented here provide a comprehensive resource for researchers to design and execute experiments aimed at understanding and potentially targeting this critical cell death pathway. Careful consideration of cell-type specific responses and the potential for off-target effects at higher concentrations is essential for the robust interpretation of experimental results.

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